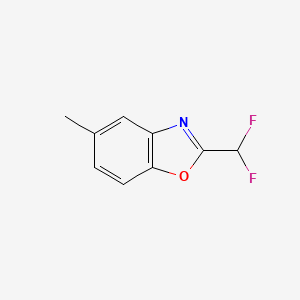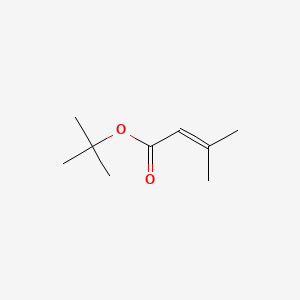
2-(Difluoromethyl)-5-methyl-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-5-methyl-1,3-benzoxazole: is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the difluoromethyl group and the methyl group on the benzoxazole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole typically involves the introduction of the difluoromethyl group onto a pre-formed benzoxazole ring. One common method is the difluoromethylation of 5-methyl-1,3-benzoxazole using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions. The reaction is often catalyzed by transition metals like copper or palladium to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced difluoromethylating reagents and catalysts can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Applications De Recherche Scientifique
Chemistry: 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for developing new therapeutics .
Industry: The compound is also used in the development of agrochemicals and specialty chemicals. Its unique properties can improve the efficacy and stability of these products .
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)-5-methyl-1,3-benzoxazole
- 2-(Chloromethyl)-5-methyl-1,3-benzoxazole
- 2-(Bromomethyl)-5-methyl-1,3-benzoxazole
Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole exhibits unique properties due to the presence of the difluoromethyl group. This group imparts higher lipophilicity and metabolic stability compared to the trifluoromethyl group, making it more suitable for certain applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
91437-10-4 |
|---|---|
Formule moléculaire |
C9H7F2NO |
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
2-(difluoromethyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO/c1-5-2-3-7-6(4-5)12-9(13-7)8(10)11/h2-4,8H,1H3 |
Clé InChI |
VIKAKWARTNDSIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















